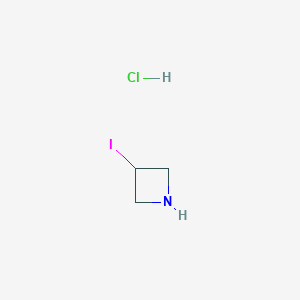

3-Iodoazetidine hydrochloride

Beschreibung

Significance of Four-Membered Nitrogen-Containing Heterocycles in Organic Chemistry

Four-membered nitrogen-containing heterocycles, particularly azetidines, occupy a unique space in the landscape of organic chemistry. google.com Their importance stems from their prevalence in a wide range of natural products and synthetic compounds that exhibit significant biological activities. ambeed.comchembk.comdtic.mil The incorporation of an azetidine (B1206935) ring can impart favorable physicochemical properties to a molecule, including improved metabolic stability and three-dimensional complexity, which are highly sought after in drug discovery. guidechem.comktu.edu The adjustable nature of the azetidine ring, arising from its compact molecular structure and the potential for diverse functionalization, makes it a privileged scaffold in the design of novel therapeutic agents. bldpharm.com

The chemistry of azetidines has evolved significantly since their initial discovery. For a considerable period, their synthesis was considered challenging due to the inherent ring strain, which often led to low yields and limited substrate scope. acs.org Early synthetic methods often relied on intramolecular cyclizations of 1,3-amino alcohols or 1,3-haloamines. researchgate.net However, the past few decades have witnessed a surge in the development of novel and more efficient synthetic strategies. These include [2+2] cycloadditions, ring contractions of larger heterocycles, and strain-release-driven methodologies. ambeed.com The increased availability of azetidine building blocks, coupled with these improved synthetic methods, has fueled their widespread adoption in various fields of chemistry. ktu.edu

The reactivity of the azetidine ring is intrinsically linked to its considerable ring strain, estimated to be approximately 25.4 kcal/mol. This strain is intermediate between that of the highly reactive and less stable three-membered aziridines and the more stable and less reactive five-membered pyrrolidines. This "Goldilocks" level of ring strain endows azetidines with a unique reactivity profile, making them susceptible to ring-opening reactions under specific conditions while remaining sufficiently stable for handling and manipulation. researchgate.net This strain can be harnessed in synthetic transformations, driving reactions that might not be feasible with less strained systems. clockss.orgsemanticscholar.org The inherent strain also contributes to the defined three-dimensional geometry of the azetidine ring, which can be crucial for molecular recognition and biological activity. uni-muenchen.de

Role of Halogenated Azetidines in Synthetic Methodologies

Halogenated azetidines, particularly those substituted at the 3-position, are pivotal intermediates in organic synthesis. The halogen atom serves as a versatile handle for a wide array of chemical transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions. imperial.ac.uk This allows for the introduction of diverse functional groups at a key position on the azetidine scaffold, enabling the rapid generation of molecular libraries for drug discovery and other applications.

Among the 3-haloazetidines, 3-iodoazetidine (B8093280) hydrochloride has emerged as a particularly valuable building block. The iodide substituent is an excellent leaving group, rendering the 3-position highly susceptible to nucleophilic attack and facilitating a broad range of coupling reactions. smolecule.com This enhanced reactivity makes 3-iodoazetidine a preferred substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Hiyama couplings, enabling the formation of carbon-carbon bonds with a wide variety of aryl and heteroaryl partners. organic-chemistry.orgresearchgate.net

The synthesis of N-Boc-3-iodoazetidine, a common protected form, is often achieved from N-Boc-3-hydroxyazetidine through treatment with triphenylphosphine, iodine, and imidazole. Subsequent deprotection with an acid like hydrogen chloride in dioxane yields the desired 3-iodoazetidine hydrochloride. Its utility is demonstrated in the synthesis of various biologically active compounds, including triple reuptake inhibitors and kinase modulators. acs.org

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalysts | 3-Arylazetidines | researchgate.net |

| Hiyama Coupling | Palladium catalysts | 3-Arylazetidines | organic-chemistry.org |

| Grignard Coupling | Iron or Cobalt catalysts | 3-Alkyl/Arylazetidines | |

| Nucleophilic Substitution | Various nucleophiles | Diverse 3-substituted azetidines | smolecule.com |

| N-Alkylation | N-Boc-3-iodoazetidine with heterocyclic carboxylates | Functionalized heterocyclic compounds | ktu.eduresearchgate.net |

While 3-chloro- and 3-bromoazetidines are also valuable synthetic intermediates, 3-iodoazetidine often exhibits superior reactivity in certain transformations. clockss.orgsmolecule.com The carbon-iodine bond is weaker and more polarizable than the corresponding carbon-bromine and carbon-chlorine bonds, making the iodide a better leaving group. clockss.org This enhanced reactivity can lead to higher yields and milder reaction conditions in nucleophilic substitution and cross-coupling reactions.

For instance, in Suzuki-Miyaura couplings, the oxidative addition of the palladium catalyst to the C-I bond is generally faster than to C-Br or C-Cl bonds. This can be a significant advantage, particularly with less reactive coupling partners. While direct comparative studies are not always available, the literature suggests a preference for 3-iodoazetidine when a highly reactive substrate is required for challenging transformations. However, the choice of halogen can also be influenced by factors such as cost, availability, and the specific requirements of the downstream application. For example, 3-bromoazetidines have been successfully employed in various cross-coupling reactions. semanticscholar.org The synthesis of 3-chloroazetidines is also well-established, although they are generally less reactive towards nucleophilic substitution compared to their bromo and iodo counterparts. clockss.org

| Halogen | Reactivity in Nucleophilic Substitution | Reactivity in Cross-Coupling | General Utility | Reference |

|---|---|---|---|---|

| Iodo | Highest | Highest | Excellent for a wide range of transformations, especially with less reactive partners. | smolecule.com |

| Bromo | Intermediate | Intermediate | Good general-purpose intermediate for many coupling reactions. | semanticscholar.orgresearchgate.net |

| Chloro | Lowest | Lowest | Useful when lower reactivity is desired or for specific synthetic routes. | clockss.org |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-iodoazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6IN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODKUVGRMBMMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673751 | |

| Record name | 3-Iodoazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193386-43-4 | |

| Record name | 3-Iodoazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodoazetidine Hydrochloride and Its Precursors

De Novo Synthesis of the Azetidine (B1206935) Ring System

The de novo synthesis of the azetidine ring involves the formation of the four-membered heterocycle from acyclic precursors. These methods are broadly categorized into cyclization reactions and cycloaddition reactions.

Cyclization reactions are a cornerstone of azetidine synthesis, providing a direct route to the strained four-membered ring through the formation of a carbon-nitrogen or carbon-carbon bond.

One of the most common and established methods for constructing the azetidine ring is through intramolecular nucleophilic substitution. frontiersin.orgnih.govu-tokyo.ac.jp This approach typically involves a γ-amino halide or a related substrate where the amino group acts as a nucleophile, displacing a leaving group at the γ-position to form the cyclic structure. researchgate.net For instance, the treatment of β-chloro-γ-sulfonylamino alcohol with a base can induce intramolecular cyclization to yield the corresponding azetidine. rsc.org The efficiency of these reactions can be influenced by the nature of the leaving group, the substituents on the nitrogen atom, and the reaction conditions. The use of a strong base is often necessary to deprotonate the amine, thereby increasing its nucleophilicity. rsc.org

| Precursor Type | Reagents/Conditions | Product | Reference |

| γ-Amino Halide | Base (e.g., NaH, K2CO3) | Azetidine | researchgate.net |

| β-Chloro-γ-sulfonylamino alcohol | Base | Azetidine | rsc.org |

| 4-Halobutylamine derivative | Base | Azetidine | organic-chemistry.org |

Reductive cyclization offers an alternative pathway to azetidines. For example, the cyclization of β-haloalkylimines can be achieved under reductive conditions. magtech.com.cn Makowski et al. developed a method for the synthesis of spiro-azetidine-piperidine systems via the reductive amination of a piperidine chloroaldehyde with chiral amines, followed by cyclization in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃). rsc.org This one-pot process involves the initial formation of an imine, which is then reduced and cyclized to afford the final azetidine product. rsc.org

Electroreductive methods provide a unique approach to azetidine synthesis. The intramolecular coupling of chiral α-imino esters can lead to the stereoselective synthesis of cis-2,4-disubstituted azetidine-3-ones. figshare.com This electrochemical process allows for the formation of the C-C bond necessary to close the azetidine ring under mild conditions.

Metal catalysts have proven to be powerful tools in the synthesis of azetidines, enabling reactions that are otherwise difficult to achieve.

Palladium-Catalyzed Cyclization: Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines. rsc.org This method utilizes a benziodoxole tosylate as an oxidant and silver acetate as an additive to promote the key reductive elimination step from a Pd(IV) intermediate, leading to the formation of the azetidine ring. rsc.org

Copper-Catalyzed Cyclization: A copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has been developed for the synthesis of azetidines. nih.gov This method proceeds via a 4-exo-dig cyclization pathway, which is typically disfavored, to produce the azetidine ring with high regioselectivity. nih.gov Another copper-catalyzed approach involves a tandem mdpi.comrsc.org-rearrangement and 4π-electrocyclization of O-propargylic oximes to furnish azetidine nitrones. acs.org A photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes has also been reported. researchgate.net

Lanthanide-Catalyzed Cyclization: Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.orgnih.gov This reaction is tolerant of various functional groups and provides a straightforward route to substituted azetidines. frontiersin.orgnih.gov

| Catalyst | Reaction Type | Precursor | Product | Reference |

| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | N-Alkylamines | Functionalized Azetidines | rsc.org |

| Copper(I) | Photoinduced Radical Cyclization | Ynamides | Azetidines | nih.gov |

| Copper(I) | Rearrangement/Electrocyclization | O-Propargylic Oximes | Azetidine Nitrones | acs.org |

| La(OTf)₃ | Intramolecular Aminolysis | cis-3,4-Epoxy Amines | Hydroxyazetidines | frontiersin.orgnih.gov |

Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of the azetidine ring system.

[2+2] Cycloaddition Reactions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. rsc.orgnih.gov This reaction can be initiated by direct UV irradiation or through the use of a photosensitizer. rsc.orgnih.gov Visible-light-mediated [2+2] cycloadditions have also been developed, offering milder reaction conditions. chemrxiv.org For example, an iridium photocatalyst can be used to facilitate the cycloaddition between oximes and olefins. chemrxiv.org Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes provide another route to functionalized azetidines. acs.org The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, is a classic method for the synthesis of β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines. mdpi.com

[3+1] Cycloaddition Reactions: [3+1] cycloaddition reactions offer an alternative disconnection for azetidine synthesis. A relay catalysis strategy involving a Lewis acid and a (hypo)iodite catalyst enables a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines to produce azetidines. organic-chemistry.org Copper-catalyzed enantioselective [3+1]-cycloadditions between imido-sulfur ylides and enoldiazoacetates have also been reported to yield 2-azetines, which can be subsequently reduced to azetidines. nih.gov

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product | Reference |

| [2+2] Photocycloaddition (Aza Paternò–Büchi) | Imine + Alkene | UV light or Photosensitizer | Azetidine | rsc.orgnih.gov |

| [2+2] Visible-Light Mediated Cycloaddition | Oxime + Olefin | Iridium Photocatalyst | Azetidine | chemrxiv.org |

| [2+2] Staudinger Synthesis | Ketene + Imine | Base | β-Lactam | mdpi.com |

| [3+1] Annulation | Cyclopropane 1,1-diester + Aromatic Amine | Lewis Acid / (Hypo)iodite | Azetidine | organic-chemistry.org |

| [3+1] Cycloaddition | Imido-sulfur ylide + Enoldiazoacetate | Copper Catalyst | 2-Azetine | nih.gov |

[2+2] and [3+1] Cycloaddition Reactions in Azetidine Synthesis

Photocycloaddition Strategies

Photocycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a direct and efficient pathway to synthesize functionalized azetidines. nih.gov This reaction involves the [2+2] photocycloaddition between an imine and an alkene, forming two new carbon-carbon bonds to construct the four-membered ring. nih.gov While conceptually straightforward, the application of this method has faced challenges due to the photophysical properties of imines. researchgate.netnih.gov

Recent advancements have utilized visible-light photocatalysis to overcome these limitations. For instance, Schindler's laboratory developed an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates, serving as oxime precursors, with various alkenes. rsc.orgresearchgate.netspringernature.com The reaction is promoted by an Iridium(III) photocatalyst which activates the oxime precursor via triplet energy transfer. rsc.orgresearchgate.net This strategy is effective for both activated and unactivated alkenes. rsc.org Intramolecular versions of the aza Paternò-Büchi reaction have also been reported, where direct or acetone-sensitized excitation of a molecule containing both an imine and an alkene moiety leads to the formation of a bicyclic azetidine scaffold in high yields. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Intermolecular | 2-Isoxazoline-3-carboxylate + Alkene | fac-[Ir(dFppy)3], Blue Light | Functionalized Azetidine | High | rsc.orgresearchgate.net |

| Intramolecular | Bichromophoric System (Imine + Alkene) | Direct or Acetone-sensitized Excitation | Bicyclic Azetidine | 80-85% | nih.gov |

Copper-Catalyzed Rearrangement and Electrocyclization Cascades

Copper-catalyzed reactions provide another elegant route to azetidine scaffolds. A notable strategy involves a tandem cascade of a nih.govacs.org-rearrangement and a 4π-electrocyclization of O-propargylic oximes. acs.orgresearchgate.netacs.org This method produces azetidine nitrones, which are versatile intermediates for further functionalization. acs.orgresearchgate.net

The reaction mechanism is initiated by a copper(I) catalyst that coordinates with the alkyne of the O-propargylic oxime. acs.org This coordination facilitates a 5-endo-cyclization, followed by ring-opening to form an N-allenylnitrone intermediate. acs.org This key intermediate then undergoes a 4π-electrocyclization, followed by ring-opening and recyclization to yield the final azetidine nitrone product. acs.orgacs.org The choice of substituents on the alkyne and oxime moieties can influence the reaction pathway, sometimes leading to the formation of exomethylene oxazolines instead. acs.orgresearchgate.net This copper-catalyzed approach is significant as it allows for the construction of complex azetidine structures in a single pot. acs.org

| Substrate | Catalyst System | Key Intermediate | Product Type | Yield | Reference |

| O-Propargylic Arylaldoximes | Copper(I) | N-Allenylnitrone | Exomethylene Azetidine Nitrone | Good to Excellent | acs.org |

| O-Propargylic Oximes | CuBr / 2-Aminopyridine | N-Allenylnitrone | Azetidine Nitrone | Moderate to Good | acs.orgresearchgate.net |

Another innovative copper-catalyzed method involves the photo-induced [3+1] radical cascade cyclization of aliphatic amines with alkynes. the-innovation.orgnih.gov This process involves the functionalization of two α-amino C(sp³)-H bonds and allows for the creation of saturated azetidine scaffolds that may contain adjacent tertiary-quaternary or even quaternary-quaternary centers. nih.gov

Ring Contraction and Ring Expansion Methodologies

Ring contraction and expansion reactions are powerful strategies for synthesizing strained ring systems like azetidines from more readily available precursors. magtech.com.cnnsf.gov

A well-established ring contraction method involves the conversion of α-bromo N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines. organic-chemistry.orgnih.gov This one-pot reaction is typically promoted by a base such as potassium carbonate. organic-chemistry.orgnih.gov The proposed mechanism begins with a nucleophilic addition to the amide carbonyl group, leading to N-C(O) bond cleavage. nsf.gov The resulting intermediate, an α-bromocarbonyl derivative with a γ-positioned amide anion, then undergoes an intramolecular SN2 cyclization to form the contracted azetidine ring. nsf.gov This method is versatile, allowing for the incorporation of various nucleophiles like alcohols, phenols, or anilines into the final azetidine product. organic-chemistry.orgnih.gov

Conversely, ring expansion of three-membered heterocycles, such as 1-arenesulfonylaziridines, can be used to form azetidines. organic-chemistry.org A one-pot reaction with dimethylsulfoxonium methylide, often generated under microwave irradiation with alumina as a solid support, efficiently yields 1-arenesulfonylazetidines. organic-chemistry.org

| Strategy | Starting Material | Reagents | Product | Reference |

| Ring Contraction | α-Bromo N-sulfonylpyrrolidinone | K2CO3, Nucleophile (e.g., MeOH) | α-Carbonylated N-sulfonylazetidine | nsf.govorganic-chemistry.orgnih.gov |

| Ring Expansion | 1-Arenesulfonylaziridine | Dimethylsulfoxonium methylide, Microwave, Alumina | 1-Arenesulfonylazetidine | organic-chemistry.org |

Stereoselective Synthesis of Azetidine Scaffolds

The development of stereoselective methods for azetidine synthesis is crucial for their application in medicinal chemistry. acs.orgresearchgate.net Several strategies have been devised to control the stereochemistry of the azetidine ring.

One approach is the metal-catalyzed asymmetric reduction of 2-azetinylcarboxylic acids, which serve as unsaturated precursors. acs.org This method allows for the synthesis of a library of enantioenriched 2-azetidinylcarboxylic acids, which are valuable building blocks for peptide synthesis. acs.org The reduction can be performed with palladium or chiral ruthenium complexes, leading to the desired saturated amino acids with high enantiopurity after peptide coupling and chromatographic separation. acs.org

Another powerful method is the enantioselective difunctionalization of azetines. A copper-catalyzed boryl allylation of azetines allows for the installation of both a boryl and an allyl group across the C=C bond of the azetine ring, creating two new stereogenic centers with high stereocontrol. acs.org This represents a rare example of copper-catalyzed asymmetric boryl alkylation of an electron-rich olefin within a strained heterocycle. acs.org

Furthermore, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a route to functionalized azetidines. frontiersin.org This reaction proceeds in high yields and with high regioselectivity, offering a method to construct the azetidine ring adjacent to a carbonyl group, which is useful for further modifications. frontiersin.org

| Method | Precursor | Catalyst/Reagent | Key Feature | Reference |

| Asymmetric Reduction | 2-Azetinylcarboxylic acid | Chiral Ruthenium complexes | Access to enantioenriched 2-azetidinylcarboxylic acids | acs.org |

| Enantioselective Difunctionalization | Azetine | Cu/bisphosphine catalyst | Concomitant construction of two stereocenters | acs.org |

| Intramolecular Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ | High regioselectivity for azetidine formation | frontiersin.org |

Introduction of the Iodo Functionality

Once the azetidine scaffold is constructed, the iodine atom can be introduced at the 3-position. This can be accomplished either during the ring-forming process itself or by functionalizing a pre-formed azetidine derivative.

Direct Iodination of Azetidine Derivatives

Direct iodination can be achieved concurrently with the formation of the azetidine ring through iodocyclization reactions. The iodocyclisation of homoallylamines using iodine and a base like sodium hydrogen carbonate stereoselectively yields 2-(iodomethyl)azetidine derivatives in high yield at room temperature. rsc.org The reaction proceeds with cis-selectivity. rsc.org While this method directly incorporates an iodomethyl group, it demonstrates the principle of using iodine as an electrophile to trigger cyclization and introduce the halogen in one step. Modifications of this strategy could potentially be adapted for direct C-3 iodination.

Halogen Exchange Reactions for Iodoazetidine Formation

The most common and practical method for synthesizing 3-iodoazetidine (B8093280) is through a halogen exchange reaction, specifically the Finkelstein reaction. manac-inc.co.jpmanac-inc.co.jpwikipedia.org This SN2 reaction involves treating a 3-chloroazetidine (B1601879) or 3-bromoazetidine precursor with an iodide salt, typically sodium iodide (NaI), in a suitable solvent. wikipedia.org

The classic Finkelstein reaction is an equilibrium process. wikipedia.org To drive the reaction to completion, the differential solubility of the halide salts is exploited. wikipedia.org Acetone is a common solvent because sodium iodide is soluble in it, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are not. wikipedia.org The precipitation of these insoluble salts from the reaction mixture effectively removes them from the equilibrium, shifting the reaction towards the formation of the desired 3-iodoazetidine product according to Le Châtelier's principle. wikipedia.org

For less reactive substrates, such as aromatic halides, catalysts like copper(I) iodide or nickel complexes may be required. manac-inc.co.jpwikipedia.org However, for an aliphatic system like the azetidine ring, the classic uncatalyzed Finkelstein conditions are generally effective, particularly for converting a 3-bromoazetidine precursor. manac-inc.co.jpwikipedia.org

| Reaction Name | Precursor | Reagents | Solvent | Driving Force | Reference |

| Finkelstein Reaction | 3-Bromoazetidine or 3-Chloroazetidine | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr or NaCl | wikipedia.org |

| Catalyzed Halogen Exchange | Aryl Bromide | Alkali Iodide, CuI | DMF or HMPA | Catalysis | manac-inc.co.jp |

Iodocyclization of Homoallylamines

The iodocyclization of homoallylamines presents a direct method for the construction of the azetidine ring with concomitant introduction of an iodine atom. This reaction involves the intramolecular cyclization of an N-substituted homoallylamine in the presence of an iodine source.

The regioselectivity of the iodocyclization of homoallylamines is a key consideration, as it can lead to the formation of either the four-membered azetidine ring (4-exo-trig cyclization) or the five-membered pyrrolidine (B122466) ring (5-endo-trig cyclization). The outcome of the reaction is influenced by the substitution pattern of the homoallylamine and the reaction conditions. Generally, the formation of the thermodynamically more stable pyrrolidine ring is favored. However, careful control of reaction parameters can promote the formation of the desired azetidine product. The process proceeds through the formation of an iodonium ion intermediate, which is then attacked intramolecularly by the nitrogen atom. organic-chemistry.org

The distribution between azetidine and pyrrolidine products is highly dependent on the reaction conditions, particularly temperature. Room temperature iodocyclization of homoallylamines has been shown to stereoselectively produce functionalized 2-(iodomethyl)azetidine derivatives in high yields. rsc.orgrsc.orgresearchgate.net Conversely, increasing the reaction temperature to 50 °C shifts the selectivity towards the formation of 3-iodopyrrolidine derivatives. rsc.orgrsc.orgresearchgate.net It has been demonstrated that the pyrrolidine products are formed through the thermal isomerization of the initially formed azetidines. rsc.orgrsc.orgresearchgate.net This temperature-dependent product distribution allows for the selective synthesis of either the kinetic azetidine product at lower temperatures or the thermodynamic pyrrolidine product at elevated temperatures.

For instance, certain homoallylamines with specific substituents have shown a 3:1 mixture of azetidine to pyrrolidine products under particular conditions. researchgate.net The choice of solvent can also play a role, with solvents like methanol (B129727), dichloromethane, and DMSO influencing the ratio of azetidine to pyrrolidine formation. rsc.org The presence of a base, such as sodium bicarbonate, is also a common feature in these reactions. rsc.org

Table 1: Effect of Temperature on Iodocyclization Product Distribution

| Temperature | Predominant Product | Reference |

| Room Temperature (20 °C) | 2-(Iodomethyl)azetidine | rsc.orgrsc.orgresearchgate.net |

| 50 °C | 3-Iodopyrrolidine | rsc.orgrsc.orgresearchgate.net |

Synthesis of 3-Iodoazetidine Hydrochloride via Precursor Derivatization

An alternative and widely used approach for the synthesis of this compound involves the derivatization of readily available azetidine precursors. This method offers greater control over the stereochemistry and substitution pattern of the final product.

A common and efficient route to 1-Boc-3-iodoazetidine involves the conversion of the hydroxyl group of N-Boc-3-hydroxyazetidine into a better leaving group, followed by nucleophilic substitution with an iodide source. One established method involves treating N-Boc-3-hydroxyazetidine with imidazole, triphenylphosphine, and iodine in a solvent like toluene. chemicalbook.com Heating this mixture leads to the formation of 1-Boc-3-iodoazetidine in high yield. chemicalbook.com This reaction proceeds via the Appel reaction mechanism, where the hydroxyl group is converted into a phosphonium (B103445) salt, which is then displaced by the iodide ion.

Table 2: Synthesis of 1-Boc-3-iodoazetidine from N-Boc-3-hydroxyazetidine

| Reagents | Solvent | Temperature | Yield | Reference |

| Imidazole, Triphenylphosphine, Iodine | Toluene | 100 °C | 99% | chemicalbook.com |

While less direct, N-Boc-3-azetidinone can also serve as a precursor to 3-iodoazetidine derivatives. The ketone functionality can be reduced to the corresponding alcohol, N-Boc-3-hydroxyazetidine, which can then be converted to the iodo derivative as described in the previous section. The synthesis of N-Boc-3-azetidinone itself is typically achieved by the oxidation of N-Boc-3-hydroxyazetidine. chemicalbook.com

The use of protecting groups is crucial in the synthesis of 3-iodoazetidine and its derivatives to prevent unwanted side reactions involving the nitrogen atom of the azetidine ring. jocpr.com The tert-butoxycarbonyl (Boc) group is the most commonly employed protecting group for this purpose. chemicalbook.comcymitquimica.comoakwoodchemical.com The Boc group is stable under a variety of reaction conditions used for the manipulation of the C3 position of the azetidine ring, yet it can be readily removed under acidic conditions to yield the desired hydrochloride salt. neliti.comcreative-peptides.com

The N-Boc group is typically introduced by reacting the azetidine precursor with di-tert-butyl dicarbonate (Boc₂O). chemicalbook.comgoogle.com For example, 3-hydroxyazetidine hydrochloride can be reacted with di-tert-butyl dicarbonate to afford N-Boc-3-hydroxyazetidine. google.com

Table 3: Common Nitrogen Protecting Groups in Azetidine Synthesis

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

Chemical Transformations and Reactivity of 3 Iodoazetidine Hydrochloride

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 3-iodoazetidine (B8093280) hydrochloride are a cornerstone of its synthetic utility, providing a direct method for the introduction of various functional groups at the 3-position of the azetidine (B1206935) ring.

Displacement of the Iodide Moiety

The iodide atom in 3-iodoazetidine is an excellent leaving group, facilitating its displacement by a wide array of nucleophiles. This reactivity is attributed to the polar nature of the carbon-iodine bond and the relative stability of the iodide anion. The reaction typically proceeds via an SN2 mechanism, involving the backside attack of the nucleophile on the carbon atom bonded to the iodine. This process leads to an inversion of stereochemistry if the carbon center is chiral. The efficiency of the displacement is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally favor the substitution reaction.

Formation of Substituted Azetidines

The displacement of the iodide moiety allows for the synthesis of a diverse library of 3-substituted azetidines. A variety of nucleophiles, including amines, thiols, alcohols, and carbanions, have been successfully employed to generate novel azetidine derivatives. For instance, reaction with primary and secondary amines yields 3-aminoazetidines, which are important scaffolds in medicinal chemistry google.com. Similarly, alkoxides and thiolates can be used to introduce ether and thioether linkages, respectively. The versatility of this approach makes 3-iodoazetidine a key intermediate for accessing functionalized azetidines with potential applications in drug discovery and materials science.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of 3-iodoazetidine, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Couplings

The presence of the iodo group makes 3-iodoazetidine an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions typically involve an oxidative addition of the C-I bond to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and selectivities in these transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp³)–C(sp²) bonds and has been successfully applied to 3-iodoazetidine. organic-chemistry.org This reaction involves the coupling of the iodoazetidine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This methodology provides a convenient route to 3-aryl and 3-vinylazetidines, which are valuable motifs in pharmaceutical compounds. nih.govorganic-chemistry.org

Research has demonstrated the utility of various palladium catalysts and ligands for this transformation. For example, catalyst systems such as Pd(OAc)₂ with suitable phosphine (B1218219) ligands have proven effective. organic-chemistry.org The reaction conditions are generally mild and tolerate a wide range of functional groups on the organoboron coupling partner.

Table 1: Examples of Suzuki-Miyaura Coupling with 3-Iodoazetidine Derivatives

| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 78 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | THF/H₂O | 88 |

This table is a representative compilation of data from various sources and is intended for illustrative purposes.

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, facilitates the reaction of 3-iodoazetidine with alkenes to form 3-alkenylazetidines. wikipedia.orgorganic-chemistry.org This reaction typically involves the oxidative addition of the iodoazetidine to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the coupled product. libretexts.org

The choice of reaction conditions, including the palladium source, ligand, base, and solvent, is critical for achieving high yields and controlling the regioselectivity and stereoselectivity of the product. While less commonly reported for 3-iodoazetidine compared to Suzuki-Miyaura coupling, the Heck reaction offers a valuable pathway for the introduction of alkenyl substituents.

Table 2: Examples of Heck-Type Coupling with 3-Iodoazetidine Derivatives

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 75 |

| 2 | n-Butyl acrylate | PdCl₂ | PPh₃ | K₂CO₃ | Acetonitrile | 68 |

| 3 | Acrylonitrile | Pd₂(dba)₃ | dppf | NaOAc | DMA | 72 |

This table is a representative compilation of data from various sources and is intended for illustrative purposes.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper co-catalyst. wikipedia.org While specific studies focusing solely on the Sonogashira coupling of 3-iodoazetidine hydrochloride are not extensively detailed in the provided results, the principles of this reaction are well-established for various substrates, including nitrogen-containing heterocycles. researchgate.net

For the reaction to proceed, the nitrogen on the azetidine ring generally requires protection, for instance with a tert-butyloxycarbonyl (Boc) group, to prevent interference with the catalytic cycle. researchgate.net The typical conditions involve a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base, often an amine like triethylamine (B128534), in a suitable solvent. libretexts.org The reaction facilitates the introduction of various alkynyl groups at the C3 position of the azetidine ring, significantly expanding its molecular diversity.

Catalyst System : Palladium complexes (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst are standard. libretexts.org

Base : An amine base such as triethylamine is commonly used to deprotonate the terminal alkyne.

Conditions : The reaction is typically carried out under inert and deaerated conditions to protect the palladium(0) catalyst from oxidation. wikipedia.org

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to palladium-catalyzed methods. youtube.com A protocol has been successfully developed for the iron-catalyzed coupling of 3-iodoazetidines with a range of Grignard reagents. rsc.org This method allows for the formation of C-C bonds, connecting aryl, heteroaryl, vinyl, and alkyl groups to the C3 position of the azetidine ring in good to excellent yields. rsc.org

The reaction is efficient and chemoselective, tolerating a variety of functional groups on the Grignard reagent. acs.org This methodology has been applied to the formal synthesis of pharmacologically active molecules, demonstrating its utility in medicinal chemistry. rsc.org Iron salts, such as ferric fluoride (B91410) (FeF₃·3H₂O), have been identified as effective catalysts, particularly in minimizing side reactions like nucleophile isomerization. nih.gov

Table 1: Examples of Iron-Catalyzed Cross-Coupling of 3-Iodoazetidines with Grignard Reagents

| Grignard Reagent | Product | Yield (%) |

|---|---|---|

| Phenylmagnesium bromide | 3-Phenylazetidine (B587272) derivative | Good to Excellent rsc.org |

| 2-Thienylmagnesium bromide | 3-(Thiophen-2-yl)azetidine derivative | Good to Excellent rsc.org |

| Vinylmagnesium bromide | 3-Vinylazetidine derivative | Good to Excellent rsc.org |

| Ethylmagnesium bromide | 3-Ethylazetidine derivative | Good to Excellent rsc.org |

Other Transition Metal-Catalyzed Processes (e.g., Nickel, Copper)

Beyond palladium and iron, other transition metals like nickel and copper are also effective catalysts for the functionalization of 3-iodoazetidine.

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for cross-coupling reactions involving Grignard reagents. scispace.com These reactions can be used to couple both primary and secondary alkyl Grignard reagents with alkyl halides. nih.gov The addition of 1,3-butadiene (B125203) has been shown to have a remarkable effect, significantly improving the efficiency of the coupling. scispace.comnih.gov Nickel complexes without phosphine ligands, such as NiCl₂, can provide the desired coupling products in high yields. nih.gov This approach offers a robust method for creating C(sp³)-C(sp³) bonds on the azetidine ring.

Copper-Catalyzed Reactions: Copper catalysts are versatile and can be used in a variety of transformations, including the synthesis of azetidine rings and their subsequent functionalization. nih.govresearchgate.net Copper(I)-catalyzed reactions can facilitate the formation of the azetidine ring itself through processes like [3+1] cycloadditions. nih.gov In the context of pre-formed azetidines, copper catalysis is often employed in coupling reactions, including those involving hypervalent iodine reagents to introduce various functional groups. mdpi.com These reactions can proceed under mild conditions and offer a pathway to highly functionalized azetidine derivatives. mdpi.com

Ring-Opening and Ring-Expansion Reactions

The inherent ring strain of the four-membered azetidine ring makes it susceptible to ring-opening and ring-expansion reactions under appropriate conditions. rsc.orgrsc.org While more stable than their three-membered aziridine (B145994) counterparts, azetidines can undergo cleavage of the N-C σ bond. rsc.org

Strain-Release Chemistry

The reactivity of azetidines is largely driven by their considerable ring strain. rsc.org This strain can be harnessed in synthetic strategies, often referred to as strain-release chemistry. rsc.org For example, the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes, which are highly strained precursors, leads to the selective formation of 3-substituted azetidines through a strain-release mechanism. rsc.orgnih.gov This approach allows for the controlled opening of the bicyclic system to yield a functionalized monocyclic azetidine. nih.gov Such strategies have been employed in multicomponent reactions to create diverse libraries of substituted azetidines. nih.govnih.gov

Formation of Pyrrolidines and Other Ring Systems

Under certain conditions, azetidine derivatives can undergo ring expansion to form more stable five-membered rings, such as pyrrolidines. rsc.orgrsc.org For instance, the thermal isomerization of 2-(iodomethyl)azetidine derivatives can lead to the formation of 3-iodopyrrolidines. rsc.orgrsc.org This transformation is often stereoselective and can be influenced by reaction temperature. rsc.org

This isomerization process is believed to proceed through an aziridinium (B1262131) ion intermediate. rsc.org By carefully controlling the reaction conditions, it is possible to selectively synthesize either substituted azetidines or pyrrolidines from common homoallylamine precursors. rsc.orgresearchgate.net Nucleophilic displacement of the iodine in the newly formed pyrrolidine (B122466) ring can then be used to introduce further functionalization. researchgate.net This methodology provides a divergent route to both azetidine and pyrrolidine scaffolds, which are important structures in medicinal chemistry. nih.gov

Functionalization at Other Positions of the Azetidine Ring

While the C3 position is a common site for functionalization starting from 3-iodoazetidine, reactions can also be directed to other positions of the ring, particularly after N-protection (e.g., with a Boc group). chemicalbook.com Directed metalation strategies can be employed to achieve regioselective functionalization. For example, in related N-Boc protected cyclic amines, enantioselective lithiation followed by transmetalation and cross-coupling can lead to functionalization at positions adjacent to the nitrogen (C2) or at the C4 position. researchgate.net

The regioselectivity of these reactions can often be controlled by the choice of ligands on the transition metal catalyst. nih.gov While direct C-H functionalization of the azetidine ring is challenging, methods developed for other N-heterocycles, such as pyridines, demonstrate that it is possible to override the directing effects of the ring nitrogen to achieve functionalization at remote positions like C4. nih.gov Such strategies, although not explicitly detailed for 3-iodoazetidine itself in the provided results, represent a potential avenue for creating more complex substitution patterns on the azetidine scaffold.

Reactions Involving the Azetidine Nitrogen

The nitrogen atom of this compound, after neutralization, is a nucleophilic center that can participate in a variety of bond-forming reactions.

The secondary amine of 3-iodoazetidine can be readily N-alkylated or N-acylated to introduce a wide range of substituents. These reactions typically proceed via standard protocols for the functionalization of secondary amines.

N-Alkylation involves the reaction of the deprotected 3-iodoazetidine with an alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions. Common bases include triethylamine, diisopropylethylamine, or inorganic bases like potassium carbonate. The reaction is a standard SN2 process, and thus, the reactivity of the alkylating agent follows the order: primary > secondary > tertiary halides.

N-Acylation can be achieved by reacting 3-iodoazetidine with various acylating agents, such as acyl chlorides, acid anhydrides, or activated esters, typically in the presence of a base. The reaction with acyl chlorides is often rapid and exothermic, requiring careful temperature control. The use of a non-nucleophilic base like triethylamine is common to scavenge the HCl generated. Acylation with acid anhydrides may require heating or the use of a catalyst. The widely available N-Boc-3-iodoazetidine is a testament to the efficiency of N-acylation, in this case with di-tert-butyl dicarbonate.

Table 3: General Conditions for N-Alkylation and N-Acylation of 3-Iodoazetidine

| Reaction Type | Reagent | Base | Solvent | General Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X) | K₂CO₃ or Et₃N | Acetonitrile or DMF | Room temperature to moderate heating |

| N-Acylation | Acyl chloride (R-COCl) | Et₃N or Pyridine | Dichloromethane or THF | 0 °C to room temperature |

| N-Acylation | Acid anhydride (B1165640) ((RCO)₂O) | Et₃N or DMAP (cat.) | Dichloromethane or Acetonitrile | Room temperature to reflux |

The nucleophilic nitrogen of 3-iodoazetidine can undergo conjugate addition to electron-deficient alkenes, a reaction known as the aza-Michael addition. This reaction is a powerful method for forming carbon-nitrogen bonds and extending the carbon chain at the nitrogen atom. The Michael acceptors are typically α,β-unsaturated carbonyl compounds (enones, enoates), nitriles, or sulfones.

The reaction is generally base-catalyzed, although it can sometimes proceed without a catalyst, especially with highly reactive Michael acceptors. The deprotected 3-iodoazetidine acts as the Michael donor. The reaction involves the nucleophilic attack of the azetidine nitrogen on the β-carbon of the activated alkene, leading to the formation of an enolate intermediate, which is then protonated to give the final adduct.

The reactivity in aza-Michael additions is influenced by the steric and electronic properties of both the amine and the Michael acceptor. The strained nature of the azetidine ring might influence its nucleophilicity and the stability of the resulting adduct. For instance, the reaction of deprotected 3-iodoazetidine with methyl vinyl ketone would be expected to yield N-(3-oxobutyl)-3-iodoazetidine.

Table 4: Examples of Aza-Michael Addition with Azetidine Derivatives

| Azetidine Derivative | Michael Acceptor | Catalyst | Product Type |

|---|---|---|---|

| 3-Iodoazetidine (deprotected) | Methyl vinyl ketone | Base (e.g., Et₃N) | N-Alkyl-3-iodoazetidine with a ketone functionality |

| 3-Iodoazetidine (deprotected) | Acrylonitrile | None or weak base | N-Alkyl-3-iodoazetidine with a nitrile functionality |

| 3-Iodoazetidine (deprotected) | Methyl acrylate | Base (e.g., DBU) | N-Alkyl-3-iodoazetidine with an ester functionality |

Applications of 3 Iodoazetidine Hydrochloride in Advanced Organic Synthesis

Role in Medicinal Chemistry and Drug Discovery Research

3-Iodoazetidine (B8093280) hydrochloride is a valuable building block in the fields of medicinal chemistry and drug discovery. Its utility stems from the presence of a strained four-membered azetidine (B1206935) ring, which can confer unique conformational constraints on molecules, and a reactive iodine atom that allows for versatile functionalization. The azetidine ring is considered a desirable motif in drug design as it can improve physicochemical properties such as metabolic stability and aqueous solubility.

Design and Synthesis of Bioactive Azetidine-Containing Compounds

The incorporation of the azetidine moiety into drug candidates has been a successful strategy for developing novel therapeutics. Azetidines are found in a variety of natural products and biologically active compounds. rsc.org The rigid structure of the azetidine ring can enhance the binding affinity of a drug to its target by reducing the entropic penalty of binding.

3-Iodoazetidine hydrochloride serves as a key intermediate for introducing this valuable scaffold. For example, it is used in the synthesis of azetidine-containing compounds that can act as mimics of natural amino acids like proline. wikipedia.org This is significant in the design of peptidomimetics, where the goal is to create molecules that mimic the structure and function of peptides but with improved stability and oral bioavailability. lifechemicals.com

The reactivity of the carbon-iodine bond allows for the attachment of various substituents through reactions like Suzuki-Miyaura cross-coupling, enabling the creation of diverse libraries of compounds for high-throughput screening. nih.gov This versatility has led to the development of azetidine-containing molecules with a wide range of biological activities, including their use as enzyme inhibitors and receptor modulators.

Table 1: Examples of Azetidine-Containing Drug Scaffolds and Their Applications

| Drug/Compound Class | Therapeutic Area | Role of Azetidine Moiety |

| Azelnidipine | Antihypertensive | Part of the dihydropyridine (B1217469) calcium channel blocker structure mdpi.com |

| Cobimetinib | Anticancer | A key component of the MEK inhibitor |

| Baricitinib | Anti-inflammatory | A core structural element of the Janus kinase (JAK) inhibitor |

Development of Novel Amino Acid-Like Building Blocks

This compound is instrumental in the synthesis of novel, non-natural amino acids. nih.gov These constrained amino acids are of great interest in peptide science as they can induce specific secondary structures, such as turns and helices, and enhance resistance to enzymatic degradation. lifechemicals.com

An efficient method for creating these building blocks involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. nih.gov This approach provides access to a wide array of highly functionalized compounds that can be used in the synthesis of peptides and peptidomimetics. nih.govresearchgate.net The incorporation of these azetidine-based amino acids can significantly impact the conformational properties of peptides, leading to enhanced biological activity. lifechemicals.com For instance, azetidine-2-carboxylic acid, a naturally occurring analogue, is known to be a toxic mimic of proline. wikipedia.org

Applications in Peptidomimetics and Nucleic Acid Chemistry

In the field of peptidomimetics, the azetidine ring, often introduced via precursors like 3-iodoazetidine, serves as a rigid scaffold to mimic peptide secondary structures. nih.gov This structural mimicry can lead to compounds with improved pharmacokinetic profiles compared to their natural peptide counterparts. The introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element, facilitating the efficient synthesis of small cyclic peptides. nih.gov

The utility of azetidine derivatives also extends to nucleic acid chemistry. Modified nucleosides containing an azetidine ring can be synthesized and incorporated into oligonucleotides. These modifications can alter the structural and binding properties of the nucleic acids, making them useful as therapeutic agents or as probes for studying biological systems.

In Catalytic Processes

Derivatives of this compound are also finding use in the realm of catalysis, both in the design of new ligands for metal-catalyzed reactions and as chiral templates to control the stereochemistry of chemical transformations. rsc.org

Ligand Design for Metal Catalysis

The azetidine scaffold can be elaborated into multidentate ligands for transition metal catalysis. researchmap.jp The nitrogen atom of the azetidine ring can coordinate to a metal center, and the substituents on the ring can be varied to fine-tune the steric and electronic properties of the ligand. nih.gov This allows for the development of catalysts with enhanced activity and selectivity for a variety of organic reactions, including important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings. researchmap.jp The rigidity of the azetidine ring in these ligands can lead to a more defined and controlled catalytic pocket, which can improve enantioselectivity in asymmetric catalysis. rsc.org

Chiral Templates in Asymmetric Synthesis

When used in an enantiomerically pure form, azetidine derivatives can serve as powerful chiral auxiliaries or templates in asymmetric synthesis. rsc.org The stereocenter(s) on the azetidine ring can direct the stereochemical outcome of a reaction, allowing for the synthesis of enantiomerically enriched products. birmingham.ac.uknih.gov This strategy has been employed in reactions such as asymmetric alkylations. rsc.org The development of azetidine-derived binuclear zinc catalysts has also been reported for use in asymmetric Michael additions, where the rigidity of the azetidine scaffold contributes to high enantioselectivity. rsc.org

Spectroscopic and Mechanistic Investigations of Reactions Involving 3 Iodoazetidine Hydrochloride

Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For 3-iodoazetidine (B8093280) hydrochloride (C₃H₇IN·HCl), HRMS would be used to detect the exact mass of the 3-iodoazetidinium cation (C₃H₇IN⁺).

The precise mass measurement allows for the unambiguous confirmation of the molecular formula. The isotopic pattern observed would be characteristic of a compound containing one iodine atom. Fragmentation analysis would likely show the loss of an iodine radical (I•) or a hydrogen iodide molecule (HI), as well as cleavage of the azetidine (B1206935) ring, providing further structural confirmation.

Interactive Data Table: HRMS Data for the 3-Iodoazetidinium Cation

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₃H₇IN⁺ | 183.9672 |

Mechanistic Studies of Key Reactions

The high ring strain and the presence of a good leaving group (iodide) make 3-iodoazetidine a reactive substrate for various transformations, particularly nucleophilic substitutions and ring-opening reactions. The hydrochloride form, with its protonated nitrogen, is pre-activated for such reactions.

The key reactive intermediate in many reactions involving 3-iodoazetidine hydrochloride is the azetidinium ion itself. Under neutral or basic conditions, a free N-H azetidine exists, but in the presence of acid (as in the hydrochloride salt), the nitrogen is protonated. This azetidinium ion enhances the reactivity of the ring in two ways:

Activation towards Nucleophilic Substitution: The electron-withdrawing ammonium (B1175870) center polarizes the C-I bond, making the C3 carbon more electrophilic and susceptible to attack by nucleophiles in an Sₙ2-type reaction.

Facilitation of Ring-Opening: The strain of the four-membered ring is exacerbated by the positive charge on the nitrogen, making the ring more prone to cleavage. Nucleophilic attack can occur at the C2 or C4 positions, leading to a ring-opened product. magtech.com.cnnih.gov

The mechanism often involves the formation of a transient, more strained intermediate or a transition state that leads directly to products. The investigation of these intermediates can be achieved through computational modeling, trapping experiments with potent nucleophiles, or by using spectroscopic methods under reaction conditions to detect transient species.

The reactions of this compound are governed by a balance between kinetic and thermodynamic factors. acs.org

Kinetic Control: Reactions performed at lower temperatures often favor the kinetically controlled product, which is the one formed via the lowest energy transition state. For 3-iodoazetidine, a direct Sₙ2 substitution at the C3 position to replace the iodide is often the kinetically favored pathway, as it preserves the azetidine ring. bham.ac.uk

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may reach equilibrium, favoring the most stable product. Ring-opening reactions of azetidines are often thermodynamically favorable because they relieve the significant ring strain (approximately 26 kcal/mol). nih.govambeed.com This can lead to the formation of linear, more stable γ-substituted propylamines.

The choice of nucleophile and solvent also plays a critical role. Strong, sterically unhindered nucleophiles tend to favor the kinetic Sₙ2 substitution product, while weaker nucleophiles or conditions that promote carbocation character might lead to ring-opened thermodynamic products. magtech.com.cn The protonation of the azetidine nitrogen in the hydrochloride salt generally increases the rate of both substitution and ring-opening reactions by making the ring more electrophilic. researchgate.net

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental investigations into the spectroscopic and mechanistic aspects of reactions involving strained heterocycles like this compound. Theoretical models provide in-depth insights into molecular structures, electronic properties, and reaction pathways that can be challenging to probe experimentally. Methods such as Density Functional Theory (DFT) are frequently employed to elucidate the intricacies of the azetidine ring system.

Computational models are particularly valuable for predicting the outcomes of reactions involving the synthesis of azetidines. mit.edu By calculating the frontier orbital energies of potential reactants, researchers can prescreen compound combinations to determine which pairs are likely to react successfully. mit.edumaterialssquare.com This approach moves beyond trial-and-error, allowing for a more guided and efficient discovery of synthetic routes. mit.edu For example, a computational model was used to predict whether 18 different alkene-oxime pairs would react to form an azetidine, with the experimental results confirming the accuracy of most predictions. mit.edu

Molecular Geometry and Spectroscopic Properties

DFT calculations are routinely used to determine the ground-state geometry of azetidine derivatives. These calculations can predict key structural parameters, providing a theoretical benchmark for comparison with experimental data obtained from techniques like X-ray crystallography.

Table 1: Representative Calculated Geometric Parameters for an Azetidine Ring System Note: These values are representative of calculations performed on azetidine derivatives and may vary for this compound.

| Parameter | Description | Typical Calculated Value |

| C-N Bond Length | Length of the carbon-nitrogen bond | ~1.47 Å |

| C-C Bond Length | Length of the carbon-carbon bond | ~1.55 Å |

| C-N-C Bond Angle | Angle within the azetidine ring | ~88° |

| C-C-N Bond Angle | Angle within the azetidine ring | ~91° |

| Ring Puckering Angle | Dihedral angle describing non-planarity | ~25-35° |

Furthermore, computational methods can simulate vibrational spectra. By calculating the harmonic frequencies, researchers can predict the positions of infrared (IR) absorption bands. This theoretical spectrum is an invaluable aid in assigning the peaks observed in experimental IR spectroscopy of compounds like this compound.

Elucidation of Reaction Mechanisms

Computational chemistry provides a molecular-level view of reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transient species like transition states and intermediates.

In studies of reactions involving azetidines, such as ring-opening reactions, computational models can reveal the network of interactions that stabilize the transition state. acs.org For instance, in a catalyzed enantioselective ring-opening of an N-Boc-azetidine, DFT calculations were performed to understand the role of the catalyst. acs.org The model demonstrated that the catalyst binding stabilizes the transition state more significantly than the ionic intermediate, pointing to the origin of the rate acceleration. acs.org

Table 2: Example Calculated Free Energies of Binding for a Catalyzed Azetidine Ring-Opening Reaction Source: Data conceptualized from findings reported on related azetidine systems. acs.org

| Species | Description | Calculated Binding Free Energy (ΔGbind) |

| 1a·3v⧧ | Catalyst-Bound Transition State | -20.0 kcal/mol |

| 1a·3v-int | Catalyst-Bound Ionic Intermediate | -18.3 kcal/mol |

These theoretical investigations are also crucial for understanding and predicting the stereoselectivity of reactions. For reactions catalyzed by azetidine derivatives, such as the aldol (B89426) reaction catalyzed by 2-azetidine carboxylic acid, DFT has been used to analyze the different possible transition states. nih.gov By comparing the energies of the transition states leading to different stereoisomers, the model can explain the experimentally observed enantioselectivity. nih.gov The analysis often involves examining subtle differences in catalyst structure and hydrogen bonding within the transition state assembly. nih.gov

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial research. For 3-iodoazetidine (B8093280) hydrochloride and its derivatives, future efforts will likely focus on minimizing environmental impact by exploring alternative energy inputs, biocatalytic methods, and the use of environmentally benign reaction media.

Electro-organic synthesis, which utilizes electricity to drive chemical reactions, offers a sustainable alternative to conventional methods that often rely on stoichiometric reagents. This technique can lead to unique reactivity and selectivity, often under mild conditions. While the direct electro-synthesis of 3-iodoazetidine hydrochloride has not been extensively reported, the broader field of azetidine (B1206935) synthesis provides a roadmap for future exploration. For instance, an electrocatalytic intramolecular hydroamination of allylic sulfonamides has been shown to produce azetidines in good yields. This process, merging cobalt catalysis with electricity, facilitates the regioselective formation of a key carbocationic intermediate that undergoes intramolecular C-N bond formation organic-chemistry.org.

Future research could adapt these principles to develop an electrochemical route to 3-iodoazetidine precursors, potentially involving the electrochemical activation of a suitable azetidine precursor followed by iodination. The advantages would include reduced waste generation and the avoidance of hazardous chemical oxidants or reductants. An automated electrochemical flow platform has been developed, showcasing the potential for high-throughput synthesis and optimization of electrochemical reactions, which could be applied to the synthesis of 3-iodoazetidine derivatives nih.gov.

Table 1: Potential Electro-Organic Approaches for Azetidine Synthesis

| Electrochemical Method | Potential Application to 3-Iodoazetidine Synthesis | Key Advantages |

| Anodic Oxidation | Oxidation of a precursor to generate a reactive intermediate for cyclization. | Avoidance of chemical oxidants, precise control over reaction potential. |

| Cathodic Reduction | Reductive cyclization of a suitably functionalized acyclic precursor. | Use of electrons as a "clean" reagent, potential for high selectivity. |

| Mediated Electrolysis | Use of a redox mediator to facilitate the desired transformation at a lower potential. | Can overcome kinetic barriers and improve reaction efficiency. |

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. The application of biocatalysis to the synthesis of functionalized azetidines is a growing area of research. A notable development is the biocatalytic one-carbon ring expansion of aziridines to form azetidines. This has been achieved through a highly enantioselective researchgate.netnih.gov-Stevens rearrangement catalyzed by an engineered cytochrome P450 enzyme researchgate.netacs.org. This enzymatic approach overcomes the challenges of controlling the reactivity of highly strained intermediates, offering a novel route to chiral azetidine scaffolds researchgate.netacs.org.

While direct biocatalytic iodination of an azetidine precursor remains a challenge, future research may focus on developing enzymes capable of this transformation. Alternatively, biocatalysis could be employed in the synthesis of chiral precursors to this compound, thereby introducing stereochemistry in an early, environmentally friendly step. The use of biocatalysts is also being explored to improve the sustainability of manufacturing processes for pharmaceuticals containing complex heterocyclic moieties acs.org.

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. Radical reactions, traditionally conducted in organic solvents, are increasingly being adapted to aqueous media. Photocatalysis, in particular, has emerged as a powerful tool for generating radicals under mild conditions. For instance, a photocatalytic approach to azetidine synthesis has been demonstrated through the radical strain release of azabicyclo[1.1.0]butanes thieme-connect.com. This method allows for the synthesis of densely functionalized azetidines in high yields thieme-connect.com.

Another promising strategy involves the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides, which provides a general route to azetidines with full control over regioselectivity nih.gov. The adaptation of such radical cyclizations to aqueous media would represent a significant step forward in the green synthesis of azetidine derivatives. Future work in this area could involve the design of water-soluble photocatalysts and radical precursors, enabling the synthesis of this compound or its intermediates in water, thus minimizing the use of volatile organic compounds. The development of microwave-assisted synthesis of azetidines in aqueous media further highlights the potential for greener approaches researchgate.net.

Exploration of Novel Reactivity Patterns

This compound serves as a valuable scaffold for the introduction of molecular diversity. The carbon-iodine bond is a key functional group that allows for a wide range of subsequent transformations, most notably cross-coupling reactions.

A significant advancement in this area is the development of the first palladium-catalyzed Hiyama cross-coupling of arylsilanes with 3-iodoazetidine nih.govacs.orgacs.orgorganic-chemistry.org. This protocol provides a convenient method for the synthesis of 3-arylazetidines, which are of considerable interest in pharmaceutical chemistry, with moderate to good yields (30-88%) nih.govacs.orgacs.org. The reaction demonstrates good functional group tolerance and operates under mild conditions nih.govorganic-chemistry.org. Optimization studies have identified Pd(OAc)2 and Dppf as an effective catalyst and ligand system, with dioxane as the preferred solvent acs.orgorganic-chemistry.org. This methodology has been shown to be scalable, with a gram-scale reaction yielding 3-phenylazetidine (B587272) in 80% yield organic-chemistry.org.

Table 2: Hiyama Cross-Coupling of 1-Boc-3-iodoazetidine with Arylsilanes

| Entry | Aryl Silane | Yield (%) |

| 1 | Phenyltriethoxysilane | 88 |

| 2 | 4-Methylphenyltriethoxysilane | 85 |

| 3 | 4-Methoxyphenyltriethoxysilane | 81 |

| 4 | 4-Chlorophenyltriethoxysilane | 75 |

| 5 | 3-Thienyltriethoxysilane | 62 |

| Data sourced from Liu, Z. et al. (2019). acs.orgorganic-chemistry.org |

Future research will likely expand the scope of cross-coupling reactions involving 3-iodoazetidine to include other organometallic reagents, such as those used in Suzuki, Stille, and Sonogashira couplings. The development of new catalytic systems, including those based on more abundant and less toxic metals like copper or iron, will also be a key focus. Furthermore, the reactivity of the azetidine nitrogen atom, in concert with the C3-iodo substituent, could be exploited to develop novel tandem reactions for the rapid construction of complex polycyclic systems.

Integration with Flow Chemistry and Automation

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared, offering advantages in terms of safety, efficiency, and scalability. The synthesis of functionalized azetidines is well-suited to these technologies.

A continuous flow synthesis of 2-substituted azetines and 3-substituted azetidines has been developed using N-Boc-3-iodoazetidine as a common precursor acs.org. This method involves the generation and functionalization of lithiated azetidine intermediates, with flow technology enabling better control over reaction temperature and residence time compared to traditional batch processing acs.org. The use of cyclopentyl methyl ether (CPME) as a greener solvent further enhances the sustainability of this process acs.org.

The development of automated synthesis platforms, which can perform multiple reaction steps sequentially without manual intervention, is another exciting frontier. Such systems can accelerate the discovery and optimization of new reactions and facilitate the rapid synthesis of compound libraries for biological screening. Future work will likely focus on developing a fully automated, multi-step flow synthesis of this compound and its derivatives, integrating in-line purification and analysis to streamline the entire process from starting materials to the final, purified product researchgate.net.

Advanced Applications in Materials Science and Polymer Chemistry

The unique properties of the azetidine ring, including its strain and the presence of a basic nitrogen atom, make it an attractive building block for the development of new materials and polymers.

In polymer chemistry, the incorporation of azetidinium groups into polymer backbones can impart interesting properties. Azetidinium-functionalized polymers have been shown to improve adhesion to surfaces and exhibit antimicrobial activity due to the presence of the cationic azetidinium moiety acs.orgacs.org. These polymers can be synthesized by reacting amine-functionalized polymers with a bifunctional coupler bearing an azetidinium group acs.orgacs.org. The reactive nature of the azetidinium ring allows for further functionalization, enabling the tuning of polymer properties for specific applications acs.org. The ring-opening polymerization of azetidines is another avenue for creating functional polyamines with applications in areas such as gene delivery and CO2 capture rsc.org.

In materials science, azetidine-containing heterospirocycles have been shown to enhance the performance of fluorophores acs.orgresearchgate.net. By incorporating these structures into common fluorophore scaffolds, it is possible to improve properties such as brightness, photostability, and water solubility acs.org. This opens up possibilities for the development of new fluorescent probes for biological imaging and sensing applications. The synthesis of azetidinium-functionalized polyurethane dispersions has been reported for use as finishing agents for wool fabrics, imparting antishrinkage and antibacterial properties nih.gov. The 3-iodoazetidine moiety, with its potential for further functionalization, could serve as a key building block for creating novel polymers and materials with tailored properties for a wide range of advanced applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-iodoazetidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A widely reported method involves palladium-catalyzed Hiyama cross-coupling of 3-iodoazetidine with arylsilanes. Key conditions include:

- Catalyst : 5 mol% Pd(OAc)₂.

- Ligand : 10 mol% dppf (1,1'-bis(diphenylphosphino)ferrocene).

- Fluoride Source : 2.5 equiv. TBAF (tetrabutylammonium fluoride).

- Temperature : 60°C for 12 hours.

- Solvent : Toluene or THF.

Yield optimization requires rigorous control of moisture and oxygen levels. Lower yields may result from steric hindrance in substituted arylsilanes .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (e.g., 30:70 methanol:0.03 M KH₂PO₄). Detect at 207 nm for optimal sensitivity. Calibration curves should span 1–10 µg/mL for linearity validation .

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ can confirm structural integrity. Look for characteristic azetidine ring protons (δ 3.5–4.5 ppm) and iodide substitution patterns .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at –20°C in a desiccated environment under inert gas (argon/nitrogen). Avoid repeated freeze-thaw cycles, as moisture and light exposure can degrade the compound. Stability studies suggest a shelf life of ≥12 months under these conditions .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions of this compound be optimized for electron-deficient substrates?

- Methodological Answer :

- Ligand Screening : Replace dppf with electron-rich ligands like Xantphos to enhance catalytic activity for electron-deficient arylsilanes.

- Additives : Introduce 0.5 equiv. KI to stabilize the palladium intermediate and reduce side reactions.

- Solvent Effects : Switch to DMF for polar substrates to improve solubility.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate products using flash chromatography .

Q. What strategies resolve contradictions in reported reaction yields for 3-iodoazetidine-based couplings?

- Methodological Answer :

- Variable Control : Ensure consistent anhydrous conditions and catalyst purity. Trace oxygen or moisture can reduce yields by 20–30%.

- Substrate Characterization : Validate arylsilane purity via GC-MS or HPLC before use.

- Replicate Studies : Compare results across multiple batches and cross-reference with independent literature (e.g., Liu et al., 2019) to identify protocol deviations .

Q. How can computational modeling aid in predicting the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for cross-coupling reactions.

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis.

- SAR Analysis : Correlate electronic parameters (Hammett constants) of substituents with bioactivity data to guide lead optimization .

Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Employ high-resolution mass spectrometry to identify hydrolyzed byproducts (e.g., azetidine-3-ol). Use simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) for stability testing.

- Isotope Labeling : Synthesize deuterated analogs to track degradation pathways.

- Kinetic Studies : Monitor half-life using Arrhenius plots under accelerated conditions (40–60°C) .

Q. How does the steric profile of this compound influence its utility in fragment-based drug discovery?

- Methodological Answer :

- Crystallography : Perform X-ray diffraction to analyze binding modes in protein pockets (e.g., kinase ATP sites).

- Fragment Screening : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities.

- Molecular Dynamics : Simulate conformational flexibility to assess compatibility with rigid binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.